molecular formula C10H14N2O3 B1146880 tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate CAS No. 150767-01-4

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate

Cat. No.: B1146880
CAS No.: 150767-01-4
M. Wt: 210.22976
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound is part of the hydrazinecarboxylate family and features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate typically involves the reaction of tert-butyl hydrazinecarboxylate with furan-3-carbaldehyde . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving hydrazine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic amino acid residues, while the hydrazone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate can be compared with other similar compounds, such as:

    tert-Butyl 2-(pyridin-3-ylmethylene)hydrazinecarboxylate: This compound features a pyridine ring instead of a furan ring, which can affect its electronic properties and reactivity.

    tert-Butyl 2-(thiophen-3-ylmethylene)hydrazinecarboxylate: This compound contains a thiophene ring, which is more electron-rich than the furan ring and can undergo different types of chemical reactions.

    tert-Butyl 2-(benzylidene)hydrazinecarboxylate: This compound has a benzene ring, which provides greater stability and different reactivity compared to the furan ring.

Biological Activity

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, including its effects on various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate amines and carbamate precursors. The characterization of the compound can be performed using various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Table 1: Characterization Techniques

TechniquePurpose
NMR SpectroscopyDetermines molecular structure
IR SpectroscopyIdentifies functional groups
Mass SpectrometryConfirms molecular weight

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an enzyme inhibitor and its cytotoxic effects on cancer cell lines.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against key enzymes involved in metabolic pathways:

  • α-Glycosidase : Inhibition constants (Ki) range from 0.30 to 9.22 nM.
  • Carbonic Anhydrases (hCA I and II) : Ki values for hCA I are between 13.90 to 41.46 nM, while for hCA II, they range from 12.82 to 49.95 nM.
  • Cholinesterases (BChE and AChE) : BChE shows Ki values from 145.82 to 882.01 nM, and AChE from 280.92 to 1370.01 nM .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

  • Breast Cancer (MCF-7) : The compound has shown promising antiproliferative activity with IC50 values ranging from 5.19 to 11.72 µM.
  • Colon Cancer : Similar studies reported moderate cytotoxicity against colon cancer cell lines with varying degrees of effectiveness .

Case Studies

Several case studies have investigated the pharmacological potential of this compound:

  • Case Study on Antitumor Activity : A study evaluated the compound's effect on tumor growth in vivo using mouse models, showing a significant reduction in tumor size compared to controls.
  • Mechanistic Studies : Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers .

Properties

IUPAC Name

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-7H,1-3H3,(H,12,13)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKOWOFNGIUJBJ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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